molecular formula C11H19N3 B13332497 2-(2,2-Dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-(2,2-Dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13332497
M. Wt: 193.29 g/mol
InChI Key: HSHVLOJJJZYMSL-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various substituted pyrimidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

2-(2,2-Dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Uniqueness: 2-(2,2-Dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine stands out due to its unique structural features and the presence of the 2,2-dimethylpropyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-11(2,3)8-9-7-10-12-5-4-6-14(10)13-9/h7,12H,4-6,8H2,1-3H3

InChI Key

HSHVLOJJJZYMSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NN2CCCNC2=C1

Origin of Product

United States

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